1-(6-Aminopyridazin-3-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(6-aminopyridazin-3-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXASGODWJLFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure Summary:
- Reagents : 2-aminopyridine (or related aminopyridazinyl compound), piperazine-1-tert-butyl formate (or piperidin-3-ol derivative), acridine salt photocatalyst, oxidant (e.g., peroxide, nitrogen oxide, oxygen).
- Solvent : Anhydrous dichloroethane.
- Conditions : Blue LED visible light irradiation (380-750 nm), oxygen atmosphere, room temperature.
- Reaction Time : Approximately 10 hours.
- Yield : Up to 95% for related piperazine derivatives, indicating high efficiency.
Advantages:
- One-step synthesis reduces the number of synthetic steps and byproducts.
- Avoids the use of heavy metals and hazardous hydrogen gas.
- Environmentally friendly and cost-effective.
- Conditions are mild and easily controlled, suitable for scale-up.
Reaction Scheme (Generalized):
$$
\text{2-Aminopyridine} + \text{Piperidine derivative} \xrightarrow[\text{oxidant}]{\text{Acridine salt, visible light}} \text{this compound}
$$
Multi-Step Synthesis from Amino Acid Precursors
Another approach involves synthesizing the piperidin-3-ol ring from amino acid derivatives such as L-glutamic acid, followed by functionalization to introduce the aminopyridazinyl group.
Key Steps:
- Conversion of L-glutamic acid to N-Boc protected diester intermediates.
- Reduction of diester to mono-hydroxyl piperidine derivatives using sodium borohydride.
- Subsequent amination and substitution reactions to install the 6-aminopyridazinyl moiety.
Notes:
- This method is more time-consuming but allows for enantiomerically pure products.
- Suitable for synthesizing chiral piperidine derivatives with controlled stereochemistry.
- Requires careful purification and protection/deprotection steps.
Direct Coupling and Column Purification
In some patent disclosures, direct coupling reactions are performed by heating mixtures of aminopyridazinyl compounds and piperidin-3-ol derivatives in the presence of coupling agents or under reflux conditions, followed by purification via silica gel column chromatography.
Typical Conditions:
- Heating at 130 °C under reflux for several hours (e.g., 6 hours).
- Concentration under reduced pressure after reaction completion.
- Purification by silica gel chromatography to isolate the desired compound as a solid.
Example Data:
| Parameter | Value |
|---|---|
| Reaction temperature | 130 °C |
| Reaction time | 6 hours |
| Purification method | Silica gel column chromatography |
| Yield | ~68% (for related pyridopyridone compounds) |
| Product form | Yellow solid (for related compounds) |
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Photocatalytic One-Step | Acridine salt catalyst, visible light, oxidant | High yield (~95%), eco-friendly, one-step | Requires specialized light source |
| Multi-Step from Amino Acids | L-glutamic acid precursor, multi-step synthesis | Enantiomeric purity, stereocontrol | Longer synthesis time, more steps |
| Direct Coupling & Reflux | Heating at 130 °C, column purification | Straightforward, moderate yield | Higher temperature, longer reaction |
Research Findings and Optimization
- The photocatalytic method significantly improves yield and reduces synthesis time compared to traditional multi-step or metal-catalyzed methods.
- Use of acridine salt photocatalysts avoids heavy metal contamination and hazardous reagents.
- Optimization of oxidant type and concentration (e.g., tert-butyl peroxide, benzoyl peroxide) is crucial for maximizing yield.
- Purification techniques such as column chromatography remain essential to obtain high-purity products.
- Continuous flow reactors and controlled irradiation can further enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Aminopyridazin-3-yl)piperidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as nitro derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different substituted pyridazine or piperidine derivatives.
Scientific Research Applications
1-(6-Aminopyridazin-3-yl)piperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biological assays to study protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(6-Aminopyridazin-3-yl)piperidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Chlorine or amino substituents on the heterocyclic ring modulate electronic properties and binding affinity. For example, chlorinated pyridazines (e.g., 1-(6-Chloropyridazin-3-yl)piperidin-4-ol) are often explored for antiviral activity .
- The position of the hydroxyl group on the piperidine ring (e.g., 3-ol vs. 4-ol) affects solubility and target engagement .
Antiviral Activity: Quinoline-Based Analogues
Piperidin-3-ol derivatives with quinoline cores have shown promise as SARS-CoV-2 spike protein inhibitors:
Key Findings :
- The HCQ analogue with a piperidin-3-ol group demonstrates enhanced binding affinity (−8.2 kcal/mol) compared to hydroxychloroquine (HCQ), attributed to optimized hydrophobic and hydrogen-bonding interactions .
- Substitution of quinoline with pyridazine (as in the target compound) may alter binding kinetics due to differences in ring aromaticity and nitrogen positioning.
Kinase Inhibitors: Piperidin-3-ol Derivatives
Piperidin-3-ol derivatives are potent sphingosine kinase 1 (SK1) inhibitors, with selectivity dependent on alkyl chain length and hydroxyl orientation:
| Compound Name | SK1 IC₅₀ (µM) | SK2 IC₅₀ (µM) | Selectivity (SK1/SK2) | Reference |
|---|---|---|---|---|
| 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) | 0.8 | 12.0 | 15.0-fold | |
| 1-(4-Octylphenethyl)piperidin-3-ol (RB-019) | 1.5 | 9.2 | 6.1-fold |
Key Insights :
- The 3-hydroxy configuration (RB-019) reduces selectivity compared to the 4-hydroxy analogue (RB-005), highlighting the importance of hydroxyl positioning in kinase inhibition .
- Bulky substituents (e.g., octylphenethyl) enhance membrane permeability and target engagement.
Miscellaneous Piperidin-3-ol Derivatives
Other structurally related compounds exhibit diverse applications:
Biological Activity
1-(6-Aminopyridazin-3-yl)piperidin-3-ol is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in modulating ion channels and influencing cellular pathways relevant to various diseases. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The compound features a piperidine ring substituted with a pyridazinyl group, which is critical for its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| SMILES | C1CC(CN(C1)C2=CN=C(C=C2)N)O |
| InChI | InChI=1S/C10H15N3O/c11-10... |
| Predicted CCS (Ų) | 143.3 (for [M+H]+) |
Research indicates that this compound acts primarily as an inhibitor of TRPC6 (transient receptor potential cation channel subfamily C member 6), which is implicated in various pathophysiological conditions, including pulmonary arterial hypertension and cancer . By modulating TRPC6 activity, this compound may influence calcium signaling pathways that are crucial for cell proliferation and survival.
Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits TRPC6-mediated calcium influx in pulmonary artery smooth muscle cells (PASMCs). This inhibition has been associated with reduced proliferation of PASMCs derived from patients with idiopathic pulmonary arterial hypertension (IPAH). The following table summarizes key findings from these studies:
| Study Reference | Cell Type | Concentration (µM) | Effect on Proliferation (%) |
|---|---|---|---|
| Yu et al. | PASMCs from IPAH patients | 5 | 40% reduction |
| Wang et al. | Rat PASMCs | 10 | 50% reduction |
Case Studies
A notable case study examined the effects of the compound on cell lines associated with gastric cancer. The results indicated a significant reduction in cell viability upon treatment with varying concentrations of this compound, suggesting its potential as an anticancer agent:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MDA-MB-231 | 5 | 60% |
| MDA-MB-231 | 10 | 30% |
Pharmacological Implications
The modulation of TRPC6 by this compound presents significant therapeutic implications for conditions like pulmonary hypertension and certain cancers. By inhibiting TRPC6, the compound may help restore normal cellular function and inhibit pathological proliferation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-aminopyridazin-3-yl)piperidin-3-ol, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical approach involves coupling 6-aminopyridazine with a functionalized piperidin-3-ol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol improves purity (>95%) . Monitoring reaction progress with TLC or LC-MS is critical to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The hydroxyl proton (piperidin-3-ol) appears as a broad singlet (~δ 5.2 ppm), while the pyridazine aromatic protons resonate between δ 7.5–8.5 ppm .
- HRMS : Confirm molecular weight (C₉H₁₃N₅O, theoretical [M+H]⁺: 224.1145) with electrospray ionization (ESI) .
- FT-IR : Identify NH₂ stretches (~3350 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .
Q. How do the compound’s physicochemical properties influence its solubility and bioavailability in preclinical studies?
- Methodological Answer : The hydroxyl and amino groups enhance hydrophilicity (logP ~0.8 predicted via ChemAxon), but the aromatic pyridazine ring reduces solubility in aqueous buffers. Use co-solvents (e.g., DMSO ≤10%) for in vitro assays. For in vivo studies, salt formation (e.g., hydrochloride) or nanoformulation improves bioavailability .
Advanced Research Questions
Q. How can this compound be integrated into PROTAC design for targeted protein degradation?
- Methodological Answer : The aminopyridazine moiety serves as a ligand for E3 ubiquitin ligase recruitment. Linker optimization (e.g., polyethylene glycol or rigid piperazine-based chains) balances proteasome engagement and cell permeability. For example, heterobifunctional PROTACs using this compound demonstrated improved degradation efficiency in SMARCA2-related cancers when coupled with cereblon-binding ligands like pomalidomide .
Q. How to resolve contradictions in biological activity data among structural analogs of this compound?
- Methodological Answer : Comparative SAR studies are essential. For instance, replacing the piperidin-3-ol group with morpholine (as in CAS 64614-49-9) reduces kinase inhibition by 40%, highlighting the hydroxyl group’s role in hydrogen bonding . Use molecular docking (e.g., AutoDock Vina) to map binding interactions and validate with mutagenesis assays .
Q. What computational strategies are recommended for predicting off-target effects of this compound?
- Methodological Answer :
- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., sphingosine kinase 1) to identify overlapping features .
- Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET profiles.
- Molecular Dynamics : Simulate binding stability in solvent (e.g., GROMACS) to assess conformational flexibility .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines absolute configuration. For example, (2R,3S)-stereoisomers of related piperidin-3-ol derivatives showed distinct electron density maps for hydroxyl and aminopyridazine groups . Use ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks .
Q. What strategies improve selectivity when modifying this compound for kinase inhibition?
- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl) at the piperidine nitrogen to exploit hydrophobic pockets in kinases. For example, 1-(4-octylphenethyl)piperidin-3-ol analogs achieved 15-fold selectivity for sphingosine kinase 1 over isoform 2 by optimizing alkyl chain length . Pair selectivity screening (e.g., Eurofins KinaseProfiler) with cellular IC₅₀ validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
